N3-(Butyn-3-yl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(Butyn-3-yl)uridine is a uridine analog, which is a modified nucleoside. Uridine itself has potential antiepileptic effects, and its analogs, including this compound, are used in various scientific research applications. This compound is particularly notable for its use in click chemistry, where it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Butyn-3-yl)uridine typically involves the modification of uridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position on the uridine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors could also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N3-(Butyn-3-yl)uridine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Substitution Reactions: The uridine analog can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound during click chemistry reactions.
Major Products Formed
The major products formed from these reactions are typically triazole-linked compounds, which are valuable in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
N3-(Butyn-3-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry to create bioconjugates and other complex molecules.
Biology: Employed in the study of RNA functions and interactions within cells.
Medicine: Investigated for its potential anticonvulsant and anxiolytic activities, as well as its role in developing new antihypertensive agents
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
Wirkmechanismus
N3-(Butyn-3-yl)uridine exerts its effects primarily through its ability to participate in click chemistry reactions. The alkyne group in the compound allows it to form stable triazole linkages with azide-containing molecules, facilitating the creation of complex bioconjugates. This mechanism is widely used in biochemical research to study molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-(Butyn-2-yl)uridine: Another uridine analog with a similar structure but different alkyne positioning.
N3-(Propargyl)uridine: Contains a propargyl group instead of a butynyl group, used in similar click chemistry applications.
Uniqueness
N3-(Butyn-3-yl)uridine is unique due to its specific alkyne group positioning, which provides distinct reactivity and stability in click chemistry reactions. This makes it particularly valuable for creating stable bioconjugates and studying complex molecular interactions .
Eigenschaften
Molekularformel |
C13H16N2O6 |
---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
3-but-3-ynyl-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10?,11+,12-/m1/s1 |
InChI-Schlüssel |
NSEWKYHWYZEWOU-LABGDYGKSA-N |
Isomerische SMILES |
C#CCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
C#CCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.